2-(2-Phenoxyphenyl)ethanimidamide
Description
2-(2-Phenoxyphenyl)ethanimidamide (CAS: 885953-99-1) is an ethanimidamide derivative featuring a phenoxyphenyl substituent. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 226.27 g/mol . The compound’s structure includes a phenyl ring connected via an oxygen atom (phenoxy group) to a second phenyl ring, with an ethanimidamide moiety (–NH–C(=NH₂)–) attached.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-phenoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2O/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H3,15,16) |
InChI Key |
VLRREQZJADEHDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂ in compound 24 ) enhance stability but may reduce solubility.
- Bulkier groups (e.g., phenoxyphenyl in the target compound) may enhance steric hindrance, affecting receptor interactions.
- Chlorine substituents (e.g., 2,6-dichlorophenyl in ) increase lipophilicity, influencing membrane permeability.
Trends :
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